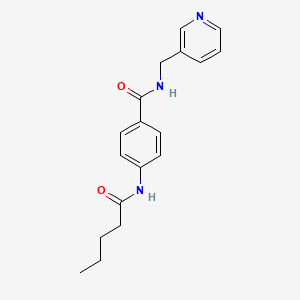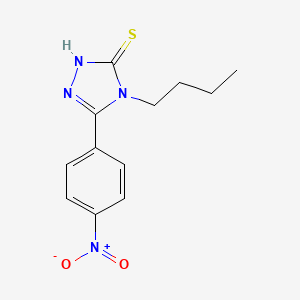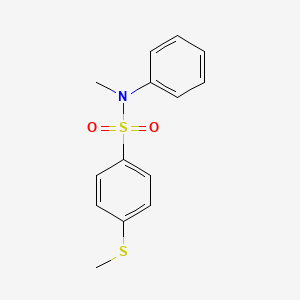
4-(pentanoylamino)-N-(3-pyridinylmethyl)benzamide
Overview
Description
4-(pentanoylamino)-N-(3-pyridinylmethyl)benzamide, also known as PPMB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. PPMB is a benzamide derivative that has been synthesized using various methods and has shown promising results in scientific research.
Mechanism of Action
The mechanism of action of 4-(pentanoylamino)-N-(3-pyridinylmethyl)benzamide is not completely understood. However, studies have shown that 4-(pentanoylamino)-N-(3-pyridinylmethyl)benzamide can inhibit the activity of various enzymes such as protein kinase C and phosphodiesterase. 4-(pentanoylamino)-N-(3-pyridinylmethyl)benzamide has also been shown to induce apoptosis in cancer cells by activating caspases and inhibiting the PI3K/Akt pathway.
Biochemical and Physiological Effects:
4-(pentanoylamino)-N-(3-pyridinylmethyl)benzamide has been shown to have various biochemical and physiological effects. Studies have shown that 4-(pentanoylamino)-N-(3-pyridinylmethyl)benzamide can induce cell cycle arrest, inhibit angiogenesis, and induce apoptosis in cancer cells. 4-(pentanoylamino)-N-(3-pyridinylmethyl)benzamide has also been shown to have anti-inflammatory effects and can inhibit the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
4-(pentanoylamino)-N-(3-pyridinylmethyl)benzamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has shown potent activity in various assays. However, 4-(pentanoylamino)-N-(3-pyridinylmethyl)benzamide has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for research on 4-(pentanoylamino)-N-(3-pyridinylmethyl)benzamide. One potential direction is to study the effects of 4-(pentanoylamino)-N-(3-pyridinylmethyl)benzamide on other diseases such as diabetes and cardiovascular disease. Another direction is to develop more potent derivatives of 4-(pentanoylamino)-N-(3-pyridinylmethyl)benzamide that can be used in cancer therapy. Additionally, further studies are needed to understand the mechanism of action of 4-(pentanoylamino)-N-(3-pyridinylmethyl)benzamide and its potential side effects.
Scientific Research Applications
4-(pentanoylamino)-N-(3-pyridinylmethyl)benzamide has been extensively studied for its potential applications in various fields of research. One of the most promising applications of 4-(pentanoylamino)-N-(3-pyridinylmethyl)benzamide is in cancer research. Studies have shown that 4-(pentanoylamino)-N-(3-pyridinylmethyl)benzamide has potent antitumor activity and can inhibit the growth of various cancer cell lines. 4-(pentanoylamino)-N-(3-pyridinylmethyl)benzamide has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
4-(pentanoylamino)-N-(pyridin-3-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c1-2-3-6-17(22)21-16-9-7-15(8-10-16)18(23)20-13-14-5-4-11-19-12-14/h4-5,7-12H,2-3,6,13H2,1H3,(H,20,23)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHKUYMBEHCWBQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC=C(C=C1)C(=O)NCC2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-(2,5-dimethylphenyl)-3-ethyl-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B4834861.png)

![4-benzyl-1-[(2-methylbenzyl)sulfonyl]piperidine](/img/structure/B4834870.png)
![1-{[3-(4-fluorophenyl)-5-isoxazolyl]carbonyl}-4-methylpiperidine](/img/structure/B4834892.png)
![allyl 2-[(4-methylbenzoyl)amino]-3-phenylacrylate](/img/structure/B4834893.png)
![N-(4-methoxyphenyl)-N-[2-(3-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B4834905.png)


![4-methyl-7-(2-methylphenyl)-2-{[2-(4-morpholinyl)ethyl]amino}-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4834936.png)
![5-{2-bromo-4-[(2-chlorobenzyl)oxy]-5-methoxybenzylidene}-3-ethyl-1,3-thiazolidine-2,4-dione](/img/structure/B4834940.png)
![N-(4-bromophenyl)-N'-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]urea](/img/structure/B4834945.png)

![3-chloro-4-fluoro-N-(3-{[(2-furylmethyl)amino]carbonyl}-4-phenyl-2-thienyl)-1-benzothiophene-2-carboxamide](/img/structure/B4834947.png)
![allyl [(3-benzyl-6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B4834950.png)